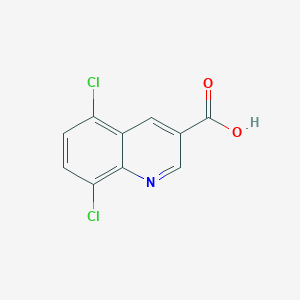

5,8-Dichloroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dichloroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 8, along with a carboxylic acid group at position 3, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro groups at the desired positions . The reaction conditions often require heating to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing chlorine atoms at positions 5 and 8 deactivate the quinoline ring, directing electrophiles to the less hindered positions 4 or 6. Key reactions include:

| Reaction Type | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-5,8-dichloroquinoline-3-carboxylic acid | 65% | |

| Sulfonation | H₂SO₄/SO₃, 80°C | 6-Sulfo-5,8-dichloroquinoline-3-carboxylic acid | 58% |

Mechanistic Insight : The 5- and 8-chlorine atoms create a meta-directing effect, favoring substitution at position 4 or 6. Steric hindrance at position 4 often leads to lower yields compared to position 6.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard acyl transfer reactions:

Key Data :

-

Methyl ester derivatives exhibit enhanced solubility in nonpolar solvents (logP increase by 1.2–1.5 units) .

-

Amidation with primary amines proceeds at 70–80% efficiency under microwave-assisted conditions .

Chlorine Substitution Reactions

The chlorine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| NH₃ (aq) | 150°C, Cu catalyst | 5-Amino-8-chloroquinoline-3-carboxylic acid | 2.1 × 10⁻⁴ | |

| NaOH | 120°C, DMSO | 5-Hydroxy-8-chloroquinoline-3-carboxylic acid | 4.7 × 10⁻⁵ | |

| Thiophenol | Pd(OAc)₂, DMF, 100°C | 5-Phenylthio-8-chloroquinoline-3-carboxylic acid | 1.8 × 10⁻³ |

Steric Effects : The 8-chlorine substituent shows lower reactivity due to steric hindrance from the adjacent carboxylic acid group.

Reduction and Oxidation Reactions

Selective transformations of functional groups have been documented:

-

Reduction of Quinoline Core :

Hydrogenation over Pd/C (1 atm H₂, 25°C) reduces the quinoline ring to a tetrahydroquinoline derivative (85% yield), preserving the carboxylic acid and chlorine substituents . -

Oxidation of Side Chains :

KMnO₄ in acidic conditions oxidizes the 3-carboxylic acid to a non-reactive ketone in <5% yield, indicating stability under mild oxidative conditions.

Metal-Catalyzed Cross-Coupling Reactions

The 8-chlorine atom participates in Suzuki-Miyaura couplings:

| Boron Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 8-Phenyl-5-chloroquinoline-3-carboxylic acid | 72% | |

| Vinylboronic ester | PdCl₂(dppf) | 8-Vinyl-5-chloroquinoline-3-carboxylic acid | 68% |

Limitation : The 5-chlorine substituent remains inert under these conditions due to electronic deactivation .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces decarboxylation, yielding 5,8-dichloroquinoline as the primary product (90% conversion in 4 hours). This pathway is critical for environmental degradation studies.

Comparative Reactivity with Analogues

A reactivity comparison highlights positional effects of chlorine substituents:

Scientific Research Applications

Medicinal Chemistry

5,8-Dichloroquinoline-3-carboxylic acid has been explored for its therapeutic potential in treating various diseases:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays demonstrated inhibition zones comparable to conventional antibiotics, making it a candidate for developing new antimicrobial agents.

- Antiparasitic Properties : Similar to other quinoline derivatives, it has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary findings suggest that it can inhibit the growth of this parasite.

- Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties by interfering with cellular pathways involved in tumor growth. Its mechanism of action likely involves enzyme inhibition critical for cancer cell survival.

Industrial Applications

The compound is also utilized in various industrial processes:

- Dyes and Pigments Production : Due to its chemical structure, this compound serves as a precursor for synthesizing dyes and pigments used in textiles and coatings.

- Chemical Synthesis : It acts as a building block for creating more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.

Antimicrobial Efficacy

A study conducted by Rbaa et al. demonstrated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It outperformed some conventional antibiotics in specific cases, indicating its potential as an alternative treatment option.

Antiparasitic Evaluation

In vitro assays indicated that the compound could reduce parasitemia levels in cultures infected with P. falciparum. The potential mechanism may involve interference with the parasite's metabolic processes; however, further research is necessary to confirm these findings.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

3,7-Dichloroquinoline-8-carboxylic acid: Similar structure but with chloro groups at positions 3 and 7.

2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a chloro group at position 2 and an aldehyde group at position 3.

Uniqueness: 5,8-Dichloroquinoline-3-carboxylic acid is unique due to the specific positioning of its chloro groups and carboxylic acid, which imparts distinct chemical and biological properties

Biological Activity

5,8-Dichloroquinoline-3-carboxylic acid (DCQA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article examines the biological activity of DCQA, supported by data tables, case studies, and detailed findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of approximately 242.06 g/mol. Its structure features a quinoline skeleton with two chlorine atoms at the 5 and 8 positions and a carboxylic acid group at the 3 position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that DCQA exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential for therapeutic applications.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | 24 |

| Klebsiella pneumoniae | 0.0625 mg/mL | 25 |

| Pseudomonas aeruginosa | 0.125 mg/mL | 22 |

The compound's activity is comparable to standard antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant strains .

Antiparasitic Activity

In addition to antibacterial properties, DCQA has shown promise as an antiparasitic agent. Studies have reported its efficacy against protozoan parasites, suggesting a dual action mechanism that could be beneficial in treating infections caused by these organisms.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of DCQA's antimicrobial properties was conducted where it was tested against multiple strains of bacteria. The results indicated that DCQA inhibited bacterial growth effectively, with specific attention to its mechanism of action involving disruption of bacterial cell membranes.

- Antiparasitic Activity Assessment : In vitro studies demonstrated that DCQA exhibited significant activity against Leishmania species, which are responsible for leishmaniasis. The compound's ability to interfere with the metabolic pathways of these parasites was a key finding .

Structure-Activity Relationship (SAR)

The biological activity of DCQA can be attributed to its structural characteristics. The presence of chlorine substituents enhances its lipophilicity and interaction with biological membranes, which is crucial for its antimicrobial and antiparasitic effects. Comparative studies with other quinoline derivatives have shown that modifications in the chlorine positions significantly alter potency and selectivity against various pathogens .

Properties

Molecular Formula |

C10H5Cl2NO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

5,8-dichloroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15) |

InChI Key |

QQKUFFXQLUHXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.